molecular formula C16H21ClN2O2 B7535282 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide

Cat. No. B7535282
M. Wt: 308.80 g/mol
InChI Key: OFUZCDFCXCZGIJ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators, which in turn reduces inflammation.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. In addition, it has been shown to reduce oxidative stress and improve antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is its potent anti-inflammatory properties. This makes it an ideal compound for studying the mechanisms of inflammation and developing new therapies for inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide. One of the significant areas of research is the development of new therapies for inflammatory diseases. This compound has shown promising results in animal models, and further studies are needed to determine its efficacy in humans. Another area of research is the study of the compound's effects on other physiological processes, such as its potential as an anti-cancer agent or its ability to improve cognitive function.
Conclusion
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory properties make it an ideal compound for studying the mechanisms of inflammation and developing new therapies for inflammatory diseases. Further studies are needed to determine its efficacy in humans and explore its potential in other areas of research.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chloro-2-methylphenol with 2-bromo-3-methylbutanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoyl chloride to form the final product.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide has been extensively studied for its potential therapeutic applications. One of the significant applications of this compound is its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-10(2)16(5,9-18)19-15(20)12(4)21-14-7-6-13(17)8-11(14)3/h6-8,10,12H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZCDFCXCZGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(2-cyano-3-methylbutan-2-yl)propanamide

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